molecular formula C19H24FNO B6357524 (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol CAS No. 1609545-83-6

(R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol

Cat. No.: B6357524
CAS No.: 1609545-83-6
M. Wt: 301.4 g/mol
InChI Key: XGKNZPOYMFGAHD-GOSISDBHSA-N
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Description

®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzylamino group, a fluorine atom, and a methyl group attached to a butanol backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as ®-3-fluoro-2-methyl-2-butanol, through a fluorination reaction.

    Introduction of the Dibenzylamino Group: The intermediate is then reacted with dibenzylamine under specific conditions to introduce the dibenzylamino group. This step often requires the use of a suitable catalyst and solvent to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography to obtain ®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the chiral center allows for selective interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Dibenzylamino)-2-fluoropropanoate: Another fluorinated compound with a similar dibenzylamino group.

    ®-Dibenzylamino-®-oxiranyl-acetaldehyde: A related compound with an oxiranyl group instead of a butanol backbone.

Uniqueness

®-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical properties, such as enhanced stability and selective biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3R)-4-(dibenzylamino)-3-fluoro-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO/c1-19(2,22)18(20)15-21(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,22H,13-15H2,1-2H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKNZPOYMFGAHD-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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